molecular formula C15H16N4O2S B2988079 3-(3,4-Dimethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852437-21-9

3-(3,4-Dimethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2988079
CAS No.: 852437-21-9
M. Wt: 316.38
InChI Key: BQJPTNKFKMCVSN-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-b]pyridazine derivatives can vary widely depending on the specific substituents present . The reactions of “3-(3,4-Dimethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine” would likely be influenced by the 3,4-dimethoxyphenyl and ethylsulfanyl groups.

Scientific Research Applications

Transformations to Pyridazines and Triazolopyridazines

Research has shown that 1,2,4-triazine derivatives can undergo ring transformations to form pyridazine and triazolopyridazine compounds. This process involves reacting 1,2,4-triazine 4-oxides with phenylacetonitrile under basic conditions, leading to compounds like 3-(2-oxyphenyl)[1,2,4]triazolo[4,3-b]pyridazines (Kozhevnikov et al., 2005).

Fungicidal Activity

Compounds derived from triazolo[4,3-b]pyridazine show promising applications in fungicidal activities. For instance, derivatives synthesized through condensation reactions with different acetonitriles and aldehydes displayed significant fungicidal properties (El-Telbani et al., 2007).

Pharmacological Applications

A specific derivative, TPA023, which is a triazolopyridazine, was found to have anxiolytic properties without causing sedation. This compound binds to the benzodiazepine binding site of GABAA receptors and exhibits partial agonist efficacy. Its anxiolytic-like activity was observed in various animal models, making it a potential candidate for non-sedating anxiolytic drugs (Atack et al., 2006).

Synthesis and Structural Analysis

Synthesis and structural analysis of triazolopyridazine derivatives have been a subject of interest. For example, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was synthesized and characterized using various spectroscopic techniques. Density functional theory calculations were also performed to understand its molecular structure and interactions (Sallam et al., 2021).

Biological Properties

Pyridazine derivatives, including triazolopyridazine, have been recognized for their biological properties like anti-tumor and anti-inflammatory activities. Their synthesis and characterization have led to the discovery of these biological activities, paving the way for potential therapeutic applications (Sallam et al., 2021).

Antimicrobial Applications

Some derivatives of triazolopyridazine have shown pronounced antimicrobial activity. This discovery highlights the potential of these compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).

Cardiovascular Applications

In the field of cardiovascular research, 1,2,4-triazolo[1,5-a]pyrimidines fused to pyridazine have been synthesized and evaluated for their coronary vasodilating and antihypertensive activities. These compounds have shown potential as cardiovascular agents (Sato et al., 1980).

Safety and Hazards

The safety and hazards associated with [1,2,4]triazolo[4,3-b]pyridazine derivatives would depend on their specific structure and properties . The safety and hazards of “3-(3,4-Dimethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine” would need to be evaluated experimentally.

Future Directions

The [1,2,4]triazolo[4,3-b]pyridazine core structure and its derivatives have been the subject of ongoing research due to their potential applications in medicinal chemistry, as fluorescent probes, and as structural units of polymers . Future research could explore the properties and potential applications of “3-(3,4-Dimethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine” and similar compounds.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-4-22-14-8-7-13-16-17-15(19(13)18-14)10-5-6-11(20-2)12(9-10)21-3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJPTNKFKMCVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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